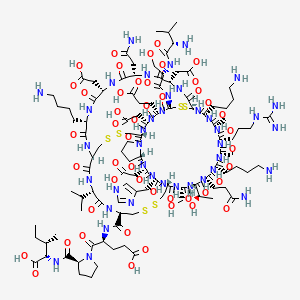

GaTx2

Description

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNPIYRYDSDEM-TZZHORBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H199N39O47S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Dance of a Scorpion Toxin and an Anion Channel: A Technical Guide to the Mechanism of GaTx2 on ClC-2

For Immediate Release

A comprehensive analysis of the potent scorpion toxin, GaTx2, reveals its intricate mechanism of action as a high-affinity gating modifier of the ClC-2 chloride channel. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

This compound, a 3.2 kDa peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as the most potent and selective inhibitor of the ClC-2 chloride channel discovered to date.[1][2] Its unique mechanism, which deviates from simple pore blockage, presents a valuable tool for dissecting the complex gating machinery of ClC-2 and offers a potential scaffold for the development of novel therapeutics targeting anion channelopathies. This document synthesizes the current knowledge on the this compound-ClC-2 interaction, providing a core resource for investigators in the field.

Quantitative Analysis of this compound Inhibition on ClC-2

The interaction between this compound and the ClC-2 channel is characterized by exceptionally high affinity and slow kinetics. Multiple studies using two-electrode voltage-clamp (TEVC) and patch-clamp electrophysiology have quantified this potent inhibition. The following table summarizes the key quantitative parameters of this compound's effect on ClC-2 channels.

| Parameter | Value | Method | Reference |

| Apparent Dissociation Constant (KD) | ~20 pM | Two-Electrode Voltage-Clamp (TEVC) | [2][3] |

| Apparent Dissociation Constant (KD) | 22 ± 10 pM | Two-Electrode Voltage-Clamp (TEVC) | [1][3] |

| Apparent Dissociation Constant (KD) | 12 ± 5 pM | Multi-channel Patches | [1][3] |

| Association Rate Constant (kon) | 43 x 106 M-1s-1 | Two-Electrode Voltage-Clamp (TEVC) | [1][3] |

| Dissociation Rate Constant (koff) | 0.0034 s-1 | Two-Electrode Voltage-Clamp (TEVC) | [1][3] |

| Increase in Latency to First Opening | ~8-fold | Single-channel Recording | [1][2] |

Mechanism of Action: A Gating Modifier

This compound does not function as a conventional open-channel blocker. Instead, it acts as a gating modifier, subtly altering the conformational changes that lead to channel opening.[1] Electrophysiological evidence strongly indicates that this compound slows the activation of ClC-2 channels.[1][2] This is demonstrated by a significant increase in the latency to the first channel opening upon application of the toxin.[1][2] Crucially, this compound is unable to inhibit already open ClC-2 channels, further supporting its role as a modulator of the channel's gating process rather than a physical occluder of the pore.[1] The inhibition by this compound is also voltage-dependent, suggesting an interaction with the voltage-sensing or gating machinery of the channel.[2]

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound as a gating modifier of ClC-2.

Experimental Protocols

The characterization of this compound's effect on ClC-2 channels primarily relies on electrophysiological techniques, particularly two-electrode voltage-clamp (TEVC) recordings from Xenopus laevis oocytes expressing recombinant ClC-2 channels.

Expression of ClC-2 Channels in Xenopus Oocytes

-

cRNA Preparation: Linearize the plasmid DNA containing the ClC-2 cDNA and use an in vitro transcription kit to synthesize capped cRNA.

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject each oocyte with 50 nL of ClC-2 cRNA solution (concentration optimized for desired expression level).

-

Incubation: Incubate the injected oocytes at 18°C for 2-5 days in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with pyruvate and gentamicin.

Two-Electrode Voltage-Clamp (TEVC) Recording

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Oocyte Placement: Place a ClC-2 expressing oocyte in the recording chamber and perfuse with the recording solution (e.g., ND96).

-

Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage-Clamp Protocol: Clamp the oocyte membrane potential at a holding potential of -30 mV. To elicit ClC-2 currents, apply hyperpolarizing voltage steps (e.g., from -20 mV to -160 mV in 20 mV increments for 2-5 seconds).

-

This compound Application: After obtaining a stable baseline recording, perfuse the chamber with the recording solution containing the desired concentration of this compound.

-

Data Acquisition: Record the current responses before, during, and after this compound application to determine the extent of inhibition, and the onset and recovery kinetics.

Experimental Workflow for TEVC Analysis of this compound

Caption: A typical experimental workflow for analyzing this compound's effect on ClC-2 using TEVC.

Specificity of this compound

A critical aspect of this compound's utility as a pharmacological tool is its high specificity for ClC-2. Extensive studies have shown that this compound has no significant inhibitory effect on other members of the ClC family, nor on other major classes of chloride channels such as CFTR and GABAC receptors.[1] Furthermore, it does not affect the activity of voltage-gated potassium channels like Shaker and Kv1.2.[4] This remarkable selectivity makes this compound an invaluable probe for isolating and studying the physiological roles of ClC-2 in various tissues and cell types.

Logical Relationships of this compound's Action

Caption: Key properties defining the mechanism of action of this compound on ClC-2 channels.

Conclusion and Future Directions

This compound stands out as a uniquely potent and specific modulator of ClC-2 chloride channels. Its mechanism as a gating modifier provides a powerful lens through which to study the intricate process of ClC-2 activation. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to utilize this toxin in their investigations. Future research, including structural studies of the this compound-ClC-2 complex and the use of this compound to probe the physiological functions of ClC-2 in native systems, will undoubtedly further illuminate the roles of this important anion channel in health and disease, and may pave the way for the development of novel channel-targeted therapies.

References

- 1. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]

- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

GaTx2 Peptide Toxin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide toxin GaTx2, a potent and highly specific inhibitor of the ClC-2 voltage-gated chloride channel. This compound was first isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus.[1][2] This document details the discovery, isolation, and characterization of this compound, including its physicochemical properties, mechanism of action, and the experimental protocols utilized in its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential and scientific applications of this unique peptide toxin.

Introduction

Voltage-gated chloride channels (ClCs) are crucial for a variety of physiological processes, including the regulation of neuronal excitability and epithelial transport.[3] Among the members of the ClC family, the ClC-2 channel is of particular interest due to its involvement in conditions such as epilepsy and inflammatory bowel disease.[3] The discovery of this compound, a 29-residue peptide with three disulfide bonds, has provided a powerful molecular probe for investigating the structure and function of ClC-2.[3] With an apparent dissociation constant (Kd) in the low picomolar range, this compound is the most potent and selective inhibitor of ClC-2 identified to date, showing no significant activity against other ClC channels or various other ion channels.[1][2] This high affinity and specificity make this compound an invaluable tool for elucidating the physiological roles of ClC-2 and a potential lead compound for the development of novel therapeutics.[3]

Physicochemical Properties and Quantitative Data

The key physicochemical and pharmacological properties of this compound are summarized in the tables below.

| Property | Value | Reference(s) |

| Source | Leiurus quinquestriatus hebraeus venom | [1][2] |

| Amino Acid Sequence | VSCEDCPDHCSTQKARAKCDNDKCVCEPI | [1] |

| Disulfide Bridges | Cys3-Cys19, Cys6-Cys24, Cys10-Cys26 | [1] |

| Molecular Weight | ~3.2 kDa | [4] |

| Structure | One α-helix and two β-strands | [2][4] |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value | Experimental Condition | Reference(s) |

| Dissociation Constant (Kd) | ~20 pM | Voltage-dependent | [1][2] |

| 22 ± 10 pM | TEVC at -100 mV | [4] | |

| 12 ± 5 pM | Multi-channel patch at -100 mV | [4] | |

| On-rate (kon) | 43 x 106 M-1s-1 | TEVC recordings | [3] |

| Off-rate (koff) | 0.0034 s-1 | TEVC recordings | [3] |

| Specificity | Selective for ClC-2 | No effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABAC, Xenopus ClCa, Shaker B, or Kv1.2 channels | [2][4] |

Table 2: Pharmacological and Kinetic Data for this compound Inhibition of ClC-2.

Experimental Protocols

Isolation and Purification of this compound from Scorpion Venom

The following is a representative protocol for the isolation and purification of this compound from the venom of Leiurus quinquestriatus hebraeus.

3.1.1. Venom Preparation

-

Lyophilized crude venom is dissolved in a suitable buffer, for example, 20 mM sodium borate, pH 9.0, at a concentration of 10 mg/mL.[5]

-

The solution is vortexed and then centrifuged to remove any insoluble material.[5]

-

The supernatant containing the soluble venom components is collected for further purification.[6]

3.1.2. Chromatographic Purification

A multi-step HPLC approach is typically employed for the purification of peptide toxins from crude venom.

-

Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography): The soluble venom is first subjected to a low-pressure chromatography step, such as size-exclusion chromatography on a Sephadex G-50 column, to separate components based on their molecular weight.[6]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The fractions containing peptides in the molecular weight range of this compound are pooled and subjected to RP-HPLC.

-

A C18 column (e.g., 4.6 x 150 mm) is commonly used.[6]

-

A linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient of 0-60% acetonitrile over 60 minutes at a flow rate of 1 mL/min.[7]

-

Fractions are collected and assayed for their ability to inhibit ClC-2 channels expressed in a heterologous system (e.g., Xenopus oocytes).

-

Active fractions are then subjected to further rounds of RP-HPLC using different gradient conditions or a different column chemistry (e.g., C4 or C8) to achieve purification to homogeneity.

-

This compound Purification Workflow

Characterization by Mass Spectrometry

The molecular weight and purity of the isolated this compound are confirmed by mass spectrometry.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

-

An aliquot of the purified peptide is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

The mixture is spotted onto a MALDI target plate and allowed to co-crystallize.

-

The plate is inserted into the mass spectrometer, and the sample is irradiated with a laser to generate ions.

-

The mass-to-charge ratio of the ions is determined.

-

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

The purified peptide is dissolved in a solvent compatible with ESI (e.g., a mixture of water, acetonitrile, and formic acid).

-

The solution is infused into the ESI source of the mass spectrometer, where it is nebulized and ionized.

-

The resulting ions are analyzed to determine their mass-to-charge ratio.

-

Electrophysiological Analysis

The functional effects of this compound on ClC-2 channels are typically assessed using two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp techniques in mammalian cells expressing the channel.

3.3.1. Two-Electrode Voltage Clamp (TEVC)

-

Xenopus laevis oocytes are injected with cRNA encoding the ClC-2 channel and incubated for 2-5 days to allow for channel expression.

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

-

The membrane potential is clamped at a holding potential (e.g., -30 mV).

-

Voltage pulses are applied to activate the ClC-2 channels (e.g., hyperpolarizing pulses to -100 mV for 1 second, followed by a tail pulse to +40 mV).[4]

-

This compound is applied to the bath solution, and the resulting inhibition of the ClC-2 current is measured.

-

Dose-response curves are generated by applying a range of this compound concentrations to determine the Kd.

3.3.2. Patch-Clamp Electrophysiology

-

Mammalian cells (e.g., HEK293 or CHO cells) are transfected with a plasmid encoding the ClC-2 channel.

-

Whole-cell or outside-out patch configurations are established using a glass micropipette.

-

The membrane potential is controlled, and voltage protocols similar to those used in TEVC are applied to elicit ClC-2 currents.

-

This compound is applied to the extracellular solution, and its effect on the channel's activity is recorded.

Mechanism of Action: Gating Modifier

This compound acts as a gating modifier of the ClC-2 channel, rather than a simple pore blocker.[2][3] This is supported by the following observations:

-

This compound slows the activation of ClC-2, increasing the latency to the first channel opening by nearly eight-fold.[2][3]

-

The toxin is unable to inhibit already open ClC-2 channels.[2][3]

-

The inhibitory effect of this compound is voltage-dependent, with greater inhibition observed at more depolarized potentials.[4]

These findings suggest that this compound preferentially binds to the closed or resting state of the ClC-2 channel, thereby stabilizing this conformation and making it more difficult for the channel to open in response to hyperpolarization.

This compound Mechanism of Action

Structure-Activity Relationship

Currently, there is limited information available on the structure-activity relationship of this compound based on the synthesis and analysis of its analogs. The high specificity and affinity of this compound for ClC-2 suggest that its three-dimensional structure, stabilized by the three disulfide bonds, is critical for its activity. The precise residues on this compound that interact with the ClC-2 channel have not yet been fully elucidated. Future studies involving site-directed mutagenesis of this compound and the synthesis of peptide analogs will be crucial for identifying the key pharmacophore and for designing smaller, more drug-like molecules that mimic the inhibitory action of this compound.

Conclusion

This compound is a remarkable peptide toxin that has significantly advanced our understanding of the ClC-2 chloride channel. Its high potency and selectivity make it an indispensable tool for basic research and a promising starting point for the development of novel therapeutics targeting ClC-2-related pathologies. This technical guide has provided a comprehensive overview of the discovery, isolation, characterization, and mechanism of action of this compound, along with detailed experimental protocols. It is hoped that this information will facilitate further research into this fascinating molecule and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jad.tums.ac.ir [jad.tums.ac.ir]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Molecular Properties of GaTx2

For Researchers, Scientists, and Drug Development Professionals

Abstract

GaTx2, a peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as a highly potent and specific inhibitor of the ClC-2 chloride channel.[1][2][3] Its remarkable affinity and selectivity make it an invaluable molecular probe for elucidating the physiological and pathophysiological roles of ClC-2 and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, molecular weight, and functional characteristics of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action.

Molecular Structure and Properties of this compound

This compound is a 29-amino acid peptide characterized by a compact structure stabilized by three disulfide bonds.[2][4] This structural arrangement is crucial for its high-affinity interaction with the ClC-2 channel.

Quantitative Data Summary

The key molecular and biophysical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Amino Acid Sequence | VSCEDCPDHCSTQKARAKCDNDKCVCEPI | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂₅H₁₉₉N₃₉O₄₇S₆ | --INVALID-LINK-- |

| Molecular Weight (Da) | 3192.54 | --INVALID-LINK-- |

| 3191.25 | --INVALID-LINK-- | |

| ~3.2 kDa | --INVALID-LINK-- | |

| Disulfide Bridges | Cys3-Cys19, Cys6-Cys24, Cys10-Cys26 | --INVALID-LINK--, --INVALID-LINK-- |

| Apparent Dissociation Constant (KD) | ~20 pM (voltage-dependent) | --INVALID-LINK--, --INVALID-LINK-- |

| 22 pM (at -100 mV) | --INVALID-LINK-- | |

| ~50 pM | --INVALID-LINK-- | |

| Association Rate Constant (kon) | 43 x 10⁶ M⁻¹s⁻¹ | --INVALID-LINK-- |

| Dissociation Rate Constant (koff) | 0.0034 s⁻¹ | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the structure and function of this compound.

Purification and Characterization of this compound

This protocol provides a generalized approach for the purification and characterization of this compound from scorpion venom, based on established methods for similar toxins.

Workflow for this compound Purification and Characterization

Caption: Workflow for the purification and characterization of this compound.

Methodology:

-

Venom Solubilization and Clarification:

-

Lyophilized venom from Leiurus quinquestriatus hebraeus is dissolved in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0).

-

The solution is centrifuged at high speed (e.g., 14,000 x g for 10 minutes) to pellet insoluble material. The supernatant is collected for further purification.

-

-

Cation-Exchange High-Performance Liquid Chromatography (HPLC):

-

The clarified venom supernatant is loaded onto a cation-exchange column (e.g., PolySULFOETHYL A™).

-

Peptides are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

-

Fractions are collected and screened for activity on ClC-2 channels using electrophysiological methods (see Section 2.2).

-

-

Reverse-Phase HPLC:

-

Active fractions from the cation-exchange step are pooled and further purified on a reverse-phase C18 column.

-

Peptides are eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a pairing agent like trifluoroacetic acid (0.1%).

-

The purity of the final this compound peak is assessed by analytical reverse-phase HPLC.

-

-

Structural Characterization:

-

Mass Spectrometry: The molecular weight of the purified peptide is determined using techniques such as MALDI-TOF or ESI-MS.

-

Amino Acid Sequencing: The primary sequence is determined by Edman degradation.

-

Disulfide Bond Mapping: The connectivity of the disulfide bridges is determined by enzymatic digestion (e.g., with trypsin and chymotrypsin) followed by mass spectrometry (MS/MS) analysis of the resulting peptide fragments.

-

Two-Electrode Voltage Clamp (TEVC) Recordings

TEVC is a powerful technique to study the effect of this compound on ClC-2 channels expressed in Xenopus laevis oocytes.

Workflow for Two-Electrode Voltage Clamp

Caption: Workflow for two-electrode voltage clamp (TEVC) experiments.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are harvested from female Xenopus laevis and defolliculated.

-

cRNA encoding the ClC-2 channel is injected into the oocytes.

-

Oocytes are incubated for 2-5 days to allow for channel expression.

-

-

Electrode Preparation:

-

Glass microelectrodes are pulled to a resistance of 0.5-2 MΩ and filled with 3 M KCl.

-

-

Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

-

The oocyte is impaled with two electrodes: one to measure the membrane potential and the other to inject current.

-

The membrane potential is clamped at a holding potential where ClC-2 channels are typically closed (e.g., -30 mV).

-

Voltage steps are applied to hyperpolarizing potentials (e.g., -100 mV) to activate ClC-2 channels, and the resulting currents are recorded.

-

-

This compound Application and Data Analysis:

-

After obtaining a stable baseline recording, this compound is applied to the bath at various concentrations.

-

The effect of the toxin on the amplitude and kinetics of the ClC-2 current is measured.

-

Dose-response curves are generated to determine the KD. The on- and off-rates of inhibition can also be determined.

-

Outside-Out Macropatch Recording

This technique allows for the study of this compound's effect on a small patch of membrane containing ClC-2 channels, with the extracellular side of the membrane facing the bath solution.

Methodology:

-

Pipette Preparation:

-

Patch pipettes are fabricated from borosilicate glass and fire-polished to a resistance of 1-3 MΩ.

-

The pipette is filled with a solution mimicking the intracellular environment.

-

-

Seal Formation and Patch Excision:

-

The pipette is brought into contact with the surface of a cell expressing ClC-2 channels (e.g., a Xenopus oocyte or a mammalian cell line).

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The pipette is then slowly withdrawn from the cell, causing the membrane to pull away and reseal, forming an "outside-out" patch with the extracellular face of the membrane exposed to the bath.

-

-

Recording and this compound Application:

-

The patch is voltage-clamped, and ClC-2 channel activity is recorded in response to voltage steps.

-

This compound is applied to the bath to observe its effect on the channel's gating and conductance. This configuration is particularly useful for determining if the toxin can inhibit already open channels.[4]

-

Mechanism of Action and Signaling Pathways

This compound is a highly specific gating modifier of the ClC-2 channel.[4] It does not block the pore of open channels but rather binds to the closed state of the channel, thereby slowing its activation and increasing the latency to the first opening.[4] The inhibition is voltage-dependent, with higher affinity at less hyperpolarized potentials.[4]

The downstream signaling consequences of this compound-mediated ClC-2 inhibition are linked to the diverse physiological roles of the ClC-2 channel.

Signaling Pathway of this compound Action

Caption: this compound inhibits the ClC-2 channel, affecting neuronal excitability and cell proliferation.

Pathway Description:

-

Direct Inhibition: this compound binds with high affinity to the closed state of the ClC-2 channel, preventing its transition to the open state. This acts as a "gating modifier," effectively inhibiting the chloride current.[4]

-

Neuronal Excitability: In neurons, ClC-2 channels contribute to the regulation of intracellular chloride concentration and membrane potential.[5][6] By inhibiting ClC-2, this compound can alter chloride homeostasis and neuronal excitability, which is relevant in conditions like epilepsy where ClC-2 dysfunction has been implicated.[4][7]

-

Cell Proliferation: ClC-2 channels have been shown to play a role in cell proliferation. For instance, insulin-like growth factor-I (IGF-I)-induced proliferation of vascular smooth muscle cells is dependent on ClC-2 activity and involves the PI3-kinase (PI3K)/Akt signaling pathway.[8] Inhibition of ClC-2 by this compound would be expected to interfere with such proliferative processes.

Conclusion

This compound stands out as a premier pharmacological tool for the study of ClC-2 chloride channels. Its high affinity and specificity, coupled with a well-defined mechanism of action as a gating modifier, provide researchers with a precise instrument to dissect the multifaceted roles of ClC-2 in health and disease. The detailed molecular properties and experimental protocols presented in this guide are intended to facilitate further investigation into this important ion channel and its potent inhibitor, ultimately paving the way for new therapeutic strategies targeting ClC-2.

References

- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]

- 3. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClC-2 Voltage-Gated Channels Constitute Part of the Background Conductance and Assist Chloride Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. pnas.org [pnas.org]

- 8. Chloride Channelopathies of ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Gating Modifier of Anion Channels 2 (GaTx2): A Technical Guide to a High-Affinity ClC-2 Inhibitor, Leiuropeptide II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GaTx2, a potent and selective peptide inhibitor of the voltage-gated chloride channel ClC-2. Also known as Leiuropeptide II, this compound has emerged as a critical pharmacological tool for elucidating the structure, function, and physiological roles of ClC-2, a channel implicated in a variety of cellular processes and disease states.

Introduction to this compound (Leiuropeptide II)

This compound is a 3.2 kDa peptide toxin originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus.[1] Structurally, it is a 29-amino acid peptide cross-linked by three disulfide bonds, forming a stable conformation comprising one α-helix and two β-strands.[1][2] Its primary and most significant pharmacological action is the high-affinity, selective inhibition of the ClC-2 chloride channel.[1][2][3]

Quantitative Pharmacological Profile

This compound is distinguished by its exceptionally high affinity for the ClC-2 channel, making it the most potent inhibitor described to date for any chloride channel.[1][2] Its binding and kinetic parameters have been characterized using various electrophysiological techniques.

| Parameter | Value | Experimental Condition | Reference |

| Apparent Dissociation Constant (Kd) | ~20 pM | Voltage-dependent, determined by electrophysiology on rabbit ClC-2 channels expressed in oocytes. | [1][3] |

| 22 ± 10 pM | Two-Electrode Voltage-Clamp (TEVC) at VM = -100 mV. | [4] | |

| 12 ± 5 pM | Multi-channel patch protocol at -100 mV. | [2] | |

| ~50 pM | Not specified. | ||

| Association Rate Constant (kon) | 43 x 106 M-1s-1 | TEVC recordings. | [4] |

| Dissociation Rate Constant (koff) | 0.0034 s-1 | TEVC recordings. | [4] |

| Molecular Weight | 3191.25 Da | Synthetic peptide. | [1] |

| 3192.54 Da | Not specified. |

Mechanism of Action: A Voltage-Dependent Gating Modifier

This compound does not function as a simple pore blocker. Instead, it acts as a gating modifier, influencing the activation kinetics of the ClC-2 channel in a voltage-dependent manner.[2][4]

Key characteristics of its mechanism include:

-

Slowing of Activation: this compound significantly slows the activation of ClC-2 channels without altering their conductance. It has been shown to increase the latency to the first channel opening by nearly eight-fold.[1][4]

-

State-Dependent Binding: The toxin preferentially binds to the closed state of the channel, thereby preventing or delaying its transition to the open state.[2] this compound is unable to inhibit already open ClC-2 channels.[1][4]

-

Voltage Dependence: The inhibitory effect of this compound is more pronounced at more physiological membrane potentials.[2] This voltage-dependent inhibition is consistent with a gating modification mechanism.

Specificity Profile

A crucial attribute of this compound for research applications is its high selectivity for ClC-2. Extensive studies have demonstrated that this compound has no effect on a wide range of other ion channels at concentrations that are saturating for ClC-2 inhibition.

| Channel Family | Specific Channels Tested (No Effect) | Reference |

| ClC Family | ClC-0, ClC-1, ClC-3, ClC-4 | |

| Other Chloride Channels | CFTR, GABAC, Xenopus ClCa (CaCC) | |

| Potassium Channels | Shaker B, Kv1.2 | [2] |

Experimental Protocols

The characterization of this compound's interaction with the ClC-2 channel relies on precise electrophysiological techniques. Below are detailed methodologies for two key experiments.

Two-Electrode Voltage-Clamp (TEVC) for this compound Inhibition Analysis in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on ClC-2 channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.

-

Inject each oocyte with cRNA encoding the human ClC-2 channel (typically 50 nL of a 0.1-1 µg/µL solution).

-

Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.

-

Clamp the oocyte at a holding potential where ClC-2 channels are typically closed (e.g., -30 mV).

-

Record baseline ClC-2 currents by applying a series of voltage steps to activate the channel (e.g., hyperpolarizing pulses from -100 mV to -160 mV for 1-2 seconds).

-

-

This compound Application and Data Acquisition:

-

After establishing a stable baseline recording, perfuse the recording chamber with a solution containing the desired concentration of this compound.

-

Allow the toxin to equilibrate for a sufficient period (e.g., 5-10 minutes) to reach steady-state inhibition.

-

Apply the same voltage-step protocol as in the baseline condition to record ClC-2 currents in the presence of this compound.

-

To assess recovery, perfuse the chamber with the control recording solution to wash out the toxin.

-

Analyze the current amplitudes before, during, and after this compound application to determine the percentage of inhibition and construct dose-response curves.

-

Whole-Cell Patch-Clamp for Characterizing this compound Effects on ClC-2 in Mammalian Cells

This protocol allows for a more detailed investigation of this compound's effect on ClC-2 gating kinetics in a mammalian expression system.

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate media.

-

Transiently transfect the cells with a plasmid encoding the human ClC-2 channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Allow 24-48 hours for channel expression.

-

-

Pipette and Solution Preparation:

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution (Pipette Solution): (in mM) 130 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 1 CaCl2, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

External Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

-

-

Recording Procedure:

-

Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

-

Identify a transfected cell using fluorescence microscopy.

-

Approach the cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of 0 mV.

-

Apply a voltage protocol to elicit ClC-2 currents (e.g., a series of hyperpolarizing steps from -20 mV to -120 mV).

-

-

This compound Application and Analysis:

-

Record stable baseline currents.

-

Apply this compound to the bath solution via a perfusion system.

-

Record currents in the presence of this compound after reaching steady-state.

-

Analyze changes in current amplitude, activation kinetics (e.g., time constants of activation), and voltage dependence of gating.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Modulation of ClC-2 Channel Gating

Caption: this compound binds to the closed state of the ClC-2 channel, inhibiting its activation by hyperpolarization.

Experimental Workflow: Characterization of this compound Activity

References

High-Affinity Binding of GaTx2 to ClC-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the high-affinity interaction between the peptide toxin GaTx2 and the voltage-gated chloride channel ClC-2. This compound, isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, stands as the most potent and selective inhibitor of any chloride channel discovered to date, making it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1][2] This document outlines the quantitative binding characteristics, detailed experimental methodologies used for its characterization, and the proposed mechanism of action.

Quantitative Data Summary

The interaction between this compound and ClC-2 is characterized by an exceptionally high affinity, with a dissociation constant (KD) in the low picomolar range.[1][3] The binding is voltage-dependent, with greater inhibitory efficacy observed at more depolarizing potentials.[1] The following table summarizes the key quantitative parameters of this interaction derived from various experimental techniques.

| Parameter | Value | Experimental Condition/Method | Source |

| Apparent KD | ~20 pM | Voltage-dependent | [2][4] |

| 22 ± 10 pM | VM = -100 mV (TEVC) | [1][3][5] | |

| ~15 pM | VM = -100 mV (Multi-channel patch) | [1][3] | |

| 12 pM | Multi-channel patch | [5] | |

| On-rate (kon) | 4.3 x 107 M-1s-1 | TEVC Recordings | [5] |

| Off-rate (koff) | 0.0034 s-1 | TEVC Recordings | [5] |

| Recovery Time Constant | >300 s | Following washout (TEVC) | [1][3] |

| Hill Coefficient | ~1 | Dose-response curve at VM = -100 mV | [1][3] |

Mechanism of Action

This compound does not function as a simple pore blocker. Instead, it acts as a gating modifier, preferentially binding to the closed state of the ClC-2 channel.[1][3][5] This interaction stabilizes the closed conformation, thereby inhibiting the channel's activation gating.[6]

Key characteristics of the mechanism include:

-

State-Dependent Binding : this compound shows a strong preference for the closed or resting state of the ClC-2 channel. Application of the toxin to channels that are already in a steady-state of activation does not cause significant inhibition.[1][3] Inhibition is most prominent when the channels are allowed to close in the presence of the toxin.[1]

-

Slowing of Activation : The primary effect of this compound is a significant slowing of channel activation. It has been shown to increase the latency to the first channel opening by nearly eightfold.[2][5]

-

No Open-Channel Block : The toxin is unable to inhibit or block ClC-2 channels that are already open.[1][4][5]

-

Voltage Dependence : The inhibition of ClC-2 by this compound is strongly voltage-dependent, with greater inhibition observed at more depolarizing potentials (e.g., -60 mV) compared to more hyperpolarized potentials (e.g., -160 mV).[1]

-

High Specificity : this compound is highly selective for ClC-2. It shows no significant inhibitory effect on other ClC family members (ClC-0, ClC-1), other major chloride channels like CFTR and GABAC, or several voltage-gated potassium channels (Shaker, Kv1.2).[1][3][7]

Experimental Protocols

The characterization of this compound's interaction with ClC-2 has primarily relied on electrophysiological techniques, particularly two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes and patch-clamp analysis.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure whole-cell currents from ClC-2 channels expressed heterologously in Xenopus oocytes.[1]

-

Channel Expression : cRNA for human or rat ClC-2 is synthesized and injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.

-

Recording Setup :

-

Amplifier : GeneClamp 500B amplifier (or equivalent).

-

Software : pClamp software (e.g., v8.4) for data acquisition and analysis.

-

Electrodes : Glass microelectrodes filled with 3 M KCl are used for voltage clamping and current recording.

-

-

Solutions :

-

Bath Solution (ND96) : Contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, adjusted to a pH of 7.5.

-

-

Voltage Protocol for Inhibition Assay :

-

Oocytes are clamped at a holding potential (e.g., -30 mV).

-

To measure channel activity, a repetitive pulse protocol is used. For example, the membrane is hyperpolarized with a 1-second voltage pulse to -100 mV to activate the channels, followed by a tail pulse to +40 mV to measure deactivation currents.[1][3] This cycle is repeated every 15 seconds to monitor current stability.[1][3]

-

Once a stable baseline current is established, the bath solution is exchanged for one containing a known concentration of this compound. Solution exchange is typically complete within 10 seconds.[3]

-

The repetitive pulse protocol continues in the presence of the toxin to measure the rate of inhibition onset and the steady-state block.

-

For recovery analysis, the toxin-containing solution is washed out with the control bath solution, and current recovery is monitored over several minutes.[1]

-

-

Data Analysis : The fractional inhibition is calculated by comparing the steady-state current amplitude in the presence of the toxin to the control current amplitude before toxin application. Dose-response curves are generated by plotting fractional inhibition against a range of this compound concentrations and fitting the data with the Hill equation to determine the apparent KD.[1][3]

Inside-Out Multi-Channel Patch-Clamp

This technique allows for the study of toxin effects on a small patch of membrane containing multiple channels, providing insights into gating kinetics.

-

Protocol :

-

An inside-out patch is excised from a Xenopus oocyte expressing ClC-2.

-

The patch is voltage-clamped, and channel activity is elicited by hyperpolarizing voltage steps (e.g., to -100 mV or -60 mV).[1]

-

This compound is applied to the extracellular side of the membrane patch.

-

The degree of current inhibition is measured at different voltages to assess the voltage dependence of the toxin's affinity.[1] This method confirmed that this compound does not inhibit open channels but prevents closed channels from opening.[1]

-

Selectivity Profile

To confirm this compound as a specific inhibitor, its activity was tested against a panel of other ion channels. At concentrations that are saturating for ClC-2 inhibition (e.g., 10-20 nM), this compound showed no significant effect on the following channels[1][3]:

-

ClC Family : ClC-0, ClC-1

-

Other Chloride Channels : CFTR, GABAC, Ca2+-activated Cl- channels (ClCa)

-

Voltage-Gated Potassium Channels : Shaker (ShB-IR), Kv1.2

This high degree of selectivity underscores the utility of this compound as a specific pharmacological probe for isolating and studying ClC-2 function in native tissues and cellular systems.[1][2][4]

References

- 1. Isolation and Characterization of a High Affinity Peptide Inhibitor of ClC-2 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of a high affinity peptide inhibitor of ClC-2 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound | CAS 194665-85-5 | Leiuropeptide II | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Dissociation Constant (KD) of GaTx2 for the ClC-2 Chloride Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (KD) of the peptide toxin GaTx2 for the ClC-2 chloride channel. It includes detailed experimental protocols, quantitative data analysis, and a review of the relevant signaling pathways, designed to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound and ClC-2

The ClC-2 chloride channel is a voltage-gated ion channel expressed in various tissues, including neuronal and epithelial cells, where it plays a crucial role in the passive diffusion of chloride ions across the plasma membrane.[1] Dysregulation of ClC-2 has been implicated in several pathological conditions, making it a potential therapeutic target.

This compound, a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and highly specific inhibitor of the ClC-2 channel.[1] Its high affinity and specificity make it an invaluable pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1]

Quantitative Data: Dissociation Constant (KD) of this compound for ClC-2

The affinity of this compound for the ClC-2 channel is characterized by its dissociation constant (KD), which has been determined using electrophysiological techniques. The interaction is voltage-dependent, with the reported KD values measured at a holding potential of -100 mV.

| Parameter | Reported Value(s) | Experimental Condition | Reference(s) |

| Apparent Dissociation Constant (KD) | ~20 pM | Two-Electrode Voltage-Clamp (TEVC) at -100 mV | [2] |

| 22 ± 10 pM | TEVC on Xenopus oocytes | [3] | |

| 12 ± 5 pM | Multi-channel patch clamp | [3] | |

| ~15 pM | TEVC and pipette backfill diffusion | ||

| Association Rate Constant (kon) | 43 x 10^6 M⁻¹s⁻¹ | TEVC recordings | [1] |

| Dissociation Rate Constant (koff) | 0.0034 s⁻¹ | TEVC recordings | [1] |

Experimental Protocols

The determination of the KD of this compound for ClC-2 predominantly relies on the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.

Xenopus Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting : Ovarian lobes are surgically removed from anesthetized female Xenopus laevis frogs.[4]

-

Defolliculation : The ovarian tissue is broken into small clusters and treated with collagenase type IA (2 mg/mL) in a calcium-free OR2 solution to remove the follicular layer.[4][5]

-

Oocyte Selection : Stage V-VI oocytes are selected based on their size and healthy appearance.[6]

-

cRNA Preparation : The cRNA encoding the human ClC-2 channel is synthesized in vitro from a linearized cDNA template.

-

Microinjection : A Nanoject II injector is used to inject approximately 50 nL of ClC-2 cRNA into the cytoplasm of each oocyte.[7]

-

Incubation : Injected oocytes are incubated for 2-7 days at 18°C in ND96 solution supplemented with antibiotics to allow for channel expression.[6]

Two-Electrode Voltage-Clamp (TEVC) Recordings

-

Solutions :

-

Electrode Preparation : Glass microelectrodes are pulled to a resistance of 0.5-2 MΩ and filled with 3 M KCl.[1]

-

Oocyte Impalement : An oocyte expressing ClC-2 is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.[8]

-

Voltage-Clamp Protocol :

-

The oocyte is voltage-clamped at a holding potential of -30 mV.

-

To elicit ClC-2 currents, a hyperpolarizing voltage step to -100 mV for 1 second is applied, followed by a tail pulse to +40 mV.[9] This protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor the current amplitude.

-

-

This compound Application : After obtaining a stable baseline current, various concentrations of this compound are perfused into the bath solution. The effect of the toxin on the ClC-2 current is recorded until a steady-state inhibition is reached.

Data Analysis and KD Determination

-

Dose-Response Curve Construction : The steady-state inhibition of the ClC-2 current at each this compound concentration is measured and plotted against the logarithm of the toxin concentration.

-

Hill Equation : The resulting dose-response curve is fitted with the Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration), which is equivalent to the KD in this context, and the Hill coefficient (n).[10][11]

Equation: Fractional Inhibition = 1 / (1 + ([this compound] / IC₅₀)^n)

Where:

-

[this compound] is the concentration of this compound.

-

IC₅₀ is the concentration of this compound that produces 50% of the maximal inhibition.

-

n is the Hill coefficient, which provides information about the cooperativity of binding. A Hill coefficient of ~1 suggests a 1:1 binding stoichiometry.[12]

-

This compound Purification and Synthesis

Purification from Venom

This compound is purified from the venom of Leiurus quinquestriatus hebraeus using a multi-step high-performance liquid chromatography (HPLC) process.

-

Crude Venom Preparation : Lyophilized venom is dissolved in a suitable buffer (e.g., 20 mM sodium borate, pH 9.0) and centrifuged to remove insoluble material.[13]

-

Cation Exchange Chromatography : The venom solution is first fractionated using cation exchange chromatography.[14]

-

Reversed-Phase HPLC (RP-HPLC) : The fractions containing this compound activity (assayed via electrophysiology) are further purified using one or more rounds of RP-HPLC on C8 or C18 columns with an acetonitrile/water gradient containing trifluoroacetic acid (TFA).[15]

Solid-Phase Peptide Synthesis

Synthetic this compound can be produced using standard Fmoc-based solid-phase peptide synthesis (SPPS).[16][17]

-

Resin and Amino Acid Preparation : A suitable resin (e.g., Rink amide resin) is used as the solid support. Fmoc-protected amino acids are used for the step-wise assembly of the peptide chain.

-

Chain Assembly : The peptide is synthesized from the C-terminus to the N-terminus through repeated cycles of Fmoc deprotection (using piperidine in DMF) and amino acid coupling (using a coupling reagent like HBTU).

-

Cleavage and Deprotection : Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers like water, triisopropylsilane, and thioanisole).

-

Folding and Oxidation : The linear peptide is folded and the three disulfide bonds are formed through air oxidation in a basic buffer.

-

Purification : The final folded peptide is purified by RP-HPLC.

Signaling Pathways and Functional Implications

Mechanism of Action of this compound

This compound acts as a gating modifier of ClC-2 channels. It does not block the open channel pore but rather slows down channel activation by increasing the latency to the first opening.[1] This suggests that this compound likely binds to a site on the channel that is involved in the conformational changes associated with gating.

References

- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 2. Improved preparation of Xenopus oocytes for patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Cloning Using a Xenopus Oocyte Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hill equation (biochemistry) - Wikipedia [en.wikipedia.org]

- 11. support.collaborativedrug.com [support.collaborativedrug.com]

- 12. Hill coefficients, dose–response curves and allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification of protein toxins from Leiurus quinquestriatus hebraeus that modify Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scorpion Venom as a Source of Antimicrobial Peptides: Overview of Biomolecule Separation, Analysis and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

The Role of GaTx2 in the Investigation of Neuronal and Epithelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Georgia anion toxin 2 (GaTx2) has emerged as a pivotal molecular tool for the study of the voltage-gated chloride channel ClC-2. With its picomolar affinity and high specificity, this compound provides an unprecedented opportunity to dissect the physiological and pathological roles of ClC-2 in diverse cellular contexts. This technical guide offers an in-depth exploration of this compound's application in the study of neuronal and epithelial cells, where ClC-2 is prominently expressed and plays critical functional roles. We present a comprehensive overview of the toxin's mechanism of action, summarize key quantitative data, provide detailed experimental protocols for cellular assays, and visualize the intricate signaling pathways and experimental workflows involved. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a potent inhibitor for investigating ClC-2 function and as a potential lead compound in therapeutic development.

Introduction to this compound and its Target, ClC-2

This compound is a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is distinguished by its exceptionally high affinity and specificity for the ClC-2 chloride channel, a member of the CLC family of voltage-gated chloride channels and transporters. ClC-2 is expressed in a wide variety of tissues, including the nervous system and epithelial linings, where it contributes to a range of physiological processes from ion homeostasis and cell volume regulation to neuronal excitability and transepithelial transport.

This compound acts as a gating modifier of ClC-2, binding to the channel to slow its activation. This mechanism of action, coupled with its high potency, makes this compound a superior pharmacological tool for probing the structure and function of ClC-2.

Quantitative Data on this compound-ClC-2 Interaction

The interaction between this compound and the ClC-2 channel has been characterized by its remarkably high affinity. The following table summarizes the key quantitative parameters of this interaction.

| Parameter | Value | Method | Cell System | Reference |

| Apparent Dissociation Constant (KD) | ~20 pM | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes | [1] |

| Apparent Dissociation Constant (KD) | 12 pM | Multi-channel patch clamp | Xenopus oocytes | [2] |

| On-rate (kon) | 43 x 106 M-1s-1 | TEVC | Xenopus oocytes | [2] |

| Off-rate (koff) | 0.0034 s-1 | TEVC | Xenopus oocytes | [2] |

This compound in the Study of Neuronal Cells

In the central nervous system, ClC-2 is expressed in various neuronal populations and is implicated in the regulation of intraneuronal chloride concentration, which is crucial for the efficacy of GABAergic synaptic inhibition. By selectively blocking ClC-2, this compound provides a powerful tool to investigate its role in neuronal excitability and chloride homeostasis.

Impact on Neuronal Excitability and GABAergic Signaling

ClC-2 channels contribute to the resting membrane potential and help maintain a low intracellular chloride concentration. This low chloride level is essential for the hyperpolarizing effect of GABAA receptor activation. Inhibition of ClC-2 by this compound can lead to an accumulation of intracellular chloride, thereby diminishing the efficacy of GABAergic inhibition and potentially leading to neuronal hyperexcitability.

While direct quantitative data on this compound-induced changes in neuronal firing rates are not extensively available, studies on ClC-2 knockout models suggest that the loss of ClC-2 function can lead to an increased excitability of individual neurons. However, the overall network effect can be complex due to compensatory changes in inhibitory interneuron activity.

Investigating Neuronal Apoptosis

The role of ClC-2 in neuronal survival is an area of active investigation. Dysregulation of chloride homeostasis has been linked to apoptotic pathways in neurons. While specific studies quantifying this compound-induced apoptosis in neurons are limited, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method to assess apoptosis by detecting DNA fragmentation.

This compound in the Study of Epithelial Cells

In epithelial tissues, ClC-2 is involved in transepithelial ion transport and the maintenance of tight junction barrier function. This compound has been instrumental in elucidating the role of ClC-2 in these processes.

Regulation of Tight Junction Barrier Function

Studies have shown that ClC-2 plays a critical role in the integrity of epithelial tight junctions. Inhibition of ClC-2 by this compound has been demonstrated to increase the permeability of intestinal epithelial cell monolayers. This effect is associated with changes in the expression and localization of key tight junction and associated proteins.

| Experimental Condition | Effect on Tight Junctions | Cell Line | Reference |

| This compound Treatment (72 hrs) | Increased paracellular inulin flux | Caco-2 | [3] |

| This compound Treatment (72 hrs) | Decreased occludin protein levels | Caco-2 | [3] |

| This compound Treatment (72 hrs) | Increased caveolin-1 protein levels | Caco-2 | [3] |

Signaling Pathways in Epithelial Cells

The inhibition of ClC-2 by this compound in epithelial cells triggers a signaling cascade that impacts tight junction integrity. Evidence suggests a pathway involving the regulation of occludin and caveolin-1. Caveolin-1 is a structural component of caveolae, which are involved in endocytosis and signal transduction. The increase in caveolin-1 upon this compound treatment suggests a role for caveolae-mediated trafficking of tight junction proteins. Furthermore, there is a potential link to the RhoA signaling pathway, a key regulator of the actin cytoskeleton and cell adhesion.

Below is a proposed signaling pathway based on current evidence.

Caption: Proposed signaling pathway of this compound in epithelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on neuronal and epithelial cells.

Electrophysiology: Whole-Cell Patch Clamp Recording of ClC-2 Currents

This protocol is designed to record ClC-2 currents in cultured cells and assess the inhibitory effect of this compound.

Workflow Diagram:

Caption: Workflow for whole-cell patch clamp recording of ClC-2 currents.

Materials:

-

Cultured neuronal or epithelial cells expressing ClC-2

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)

-

Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2)

-

This compound stock solution

Procedure:

-

Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

-

Culture cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution.

-

Approach a cell with the recording pipette and establish a giga-ohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a potential of 0 mV and apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) to elicit ClC-2 currents.

-

Record stable baseline currents for several minutes.

-

Apply this compound at the desired concentration (e.g., 10-100 pM) to the external solution and perfuse the chamber.

-

Record currents in the presence of this compound until a steady-state inhibition is reached.

-

To assess reversibility, perfuse the chamber with this compound-free external solution and record recovery currents.

-

Analyze the data to determine the percentage of current inhibition and any changes in channel gating kinetics.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cultured neuronal or epithelial cells

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

Apoptosis Detection: TUNEL Assay

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (4% in PBS) for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

DAPI for nuclear counterstaining

Procedure:

-

Culture and treat cells with this compound on coverslips as desired.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green, depending on the label used), indicating apoptosis.

-

Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Conclusion and Future Directions

This compound is an invaluable tool for elucidating the multifaceted roles of the ClC-2 chloride channel in both neuronal and epithelial physiology. Its high affinity and specificity allow for precise inhibition of ClC-2, enabling detailed investigations into its contribution to neuronal excitability, GABAergic signaling, and epithelial barrier function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to employ this compound in their studies.

Future research should focus on further delineating the downstream signaling pathways modulated by ClC-2 in both cell types. In neurons, quantitative studies on the direct impact of this compound on cell viability and apoptosis are warranted. In epithelial cells, the precise molecular link between ClC-2 inhibition and the activation of the RhoA pathway needs to be unraveled. Furthermore, the potential of this compound as a lead compound for the development of novel therapeutics targeting diseases associated with ClC-2 dysfunction, such as certain forms of epilepsy and inflammatory bowel disease, represents an exciting avenue for future investigation. The continued application of this compound in diverse experimental models will undoubtedly deepen our understanding of ClC-2's physiological significance and its potential as a therapeutic target.

References

- 1. Increase in Sodium Conductance Decreases Firing Rate and Gain in Model Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Peptide Inhibitor of ClC-2 Chloride Channels - Creative Peptides [creative-peptides.com]

- 3. Rho/Rho-associated Kinase-II Signaling Mediates Disassembly of Epithelial Apical Junctions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GaTx2 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Georgia anion toxin 2 (GaTx2) is a potent and highly selective peptide inhibitor of the voltage-gated chloride channel ClC-2.[1][2] Isolated from the venom of the Israeli desert scorpion Leiurus quinquestriatus hebraeus, this compound has emerged as an invaluable pharmacological tool for investigating the structure, function, and physiological roles of ClC-2 channels.[1][3] These channels are implicated in various physiological processes, including neuronal and epithelial cell function, and their dysfunction has been linked to conditions like epilepsy and inflammatory bowel disease.[4]

This compound inhibits ClC-2 with exceptionally high affinity, exhibiting a voltage-dependent apparent dissociation constant (KD) in the low picomolar range, making it the most potent known inhibitor for any chloride channel.[1][3] Its mechanism of action is not a simple channel block, but rather a modification of the channel's gating properties.[1][4] this compound preferentially binds to the closed state of the ClC-2 channel, thereby slowing its activation and increasing the latency to first opening.[1][2][3][4] This unique mode of action, combined with its high specificity for ClC-2 over other ClC channels and various potassium channels, makes this compound an essential tool for isolating and studying ClC-2-mediated currents in patch-clamp experiments.[1][2][3]

These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology, guidance on data interpretation, and a summary of its key quantitative characteristics to facilitate its effective use in research and drug development.

Data Presentation

Quantitative Pharmacological Data for this compound

| Parameter | Value | Experimental Condition | Reference |

| Dissociation Constant (KD) | ~20 pM | Voltage-dependent | [1] |

| 22 ± 10 pM | Two-electrode voltage-clamp (TEVC) at -100 mV | [4][5] | |

| 12 ± 5 pM | Multi-channel patch-clamp at -100 mV | [3][4] | |

| ~50 pM | Apparent KD | ||

| On-rate (kon) | 43 x 106 M-1s-1 | TEVC recordings | [4] |

| Off-rate (koff) | 0.0034 s-1 | TEVC recordings | [3][4] |

| Molecular Weight | 3191.25 Da | Synthetic peptide | [6] |

| Mechanism of Action | Gating modifier | Binds to the closed state, slows activation | [1][4] |

| Selectivity | High for ClC-2 | No effect on ClC-0, ClC-1, ClC-3, ClC-4, CFTR, GABAC, CaCC, Kv1.2 | [2] |

This compound Product Information and Storage

| Parameter | Recommendation | Source |

| Appearance | White lyophilized solid | [6] |

| Solubility | Water and saline buffers (up to 1 mg/ml) | [6] |

| Storage (Powder) | -80°C for up to 2 years, -20°C for up to 1 year | [5] |

| Storage (Stock Solution) | -80°C for up to 6 months, -20°C for up to 1 month (in solvent) | [5] |

| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. | [7] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Materials:

-

Lyophilized this compound peptide

-

Ultrapure water or desired buffer (e.g., PBS)

-

Low-protein-binding microtubes

-

Pipettes and low-retention tips

b. Protocol for 100 µM Stock Solution:

-

Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.

-

Refer to the batch-specific molecular weight on the certificate of analysis (e.g., ~3192.54 g/mol ).

-

To prepare a 100 µM stock solution from 100 µg of this compound, calculate the required volume of solvent. For example, for 100 µg of this compound with a MW of 3192.54 g/mol , the volume would be approximately 313 µL.

-

Carefully add the calculated volume of ultrapure water or buffer to the vial.

-

Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

-

Aliquot the stock solution into low-protein-binding tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.[5]

c. Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

-

Dilute the stock solution to the final desired concentration (typically in the pM to nM range) using the appropriate extracellular or pipette solution for your patch-clamp configuration.

-

It is recommended to prepare the working solution fresh for each experiment.

Whole-Cell Patch-Clamp Protocol

a. Objective: To study the effect of extracellularly applied this compound on ClC-2 currents in the whole-cell configuration.

b. Solutions:

-

External Solution (ACSF or similar): Containing physiological ion concentrations.

-

Internal Solution: K-Gluconate based internal solution is commonly used. Ensure the pH and osmolarity are appropriately adjusted.[8][9]

-

This compound Working Solution: this compound diluted in the external solution to the final concentration (e.g., 100 pM - 10 nM).

c. Protocol:

-

Establish a stable whole-cell recording from a cell expressing ClC-2 channels.

-

Record baseline ClC-2 currents. A typical voltage protocol to elicit ClC-2 currents involves holding the cell at a depolarized potential (e.g., -10 mV or 0 mV) where the channel is mostly closed, and then applying hyperpolarizing voltage steps (e.g., to -100 mV or -120 mV for several seconds) to activate the channel.[10][11] A subsequent depolarizing step (e.g., to +40 mV) can be used to record tail currents.[3]

-

After recording stable baseline currents, perfuse the cell with the this compound-containing external solution. Due to the high affinity and slow off-rate of this compound, the onset of inhibition may take several minutes to reach a steady state.[3]

-

Continuously record currents using the same voltage protocol to observe the time course of inhibition.

-

To study voltage dependence, the degree of inhibition can be compared at different hyperpolarizing potentials.[2]

-

Washout of this compound is very slow, with a time constant of over 300 seconds, so recovery may be incomplete within a typical recording timeframe.[3]

d. Data Analysis:

-

Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse and the tail current amplitude before and after this compound application.

-

Analyze the activation kinetics by fitting the current trace to an exponential function to determine the time constant of activation (τ). This compound is expected to slow the activation of ClC-2.[2]

Inside-Out Patch-Clamp Protocol

a. Objective: To confirm that this compound does not act from the intracellular side.

b. Solutions:

-

Pipette Solution: Containing physiological ion concentrations.

-

Bath Solution: Simulating the intracellular environment.

-